2-phenanthrenylBoronic acid
Overview
Description
2-PhenanthrenylBoronic acid, also known as 2-PBA, is a boronic acid derivative that has gained attention in recent years due to its potential applications in scientific research. Boronic acids are organic compounds that contain a boron atom bonded to a hydroxyl or alkoxyl group. Phenanthrene-9-boronic acid as a reactant is involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes .
Synthesis Analysis
Boronic acids are increasingly utilized in diverse areas of research, including the interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . The protodeboronation of 1, 2, and 3 alkyl boronic esters was achieved using a radical approach .Molecular Structure Analysis
The molecular structure of 2-PhenanthrenylBoronic acid is characterized by the presence of a boronic acid moiety, which can form covalent bonds with the cis-diol groups of lipopolysaccharide or teichoic acid on the bacterial surface .Chemical Reactions Analysis
Boronic acids interact with proteins, their manipulation, and cell labeling . They are also used for electrophoresis of glycated molecules . A catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach was reported .Physical And Chemical Properties Analysis
The molecular formula of 2-PhenanthrenylBoronic acid is C14H11BO2, and its molecular weight is 222.05 .Scientific Research Applications
Environmental Bioremediation
2-PhenanthrenylBoronic acid is related to phenanthrene, a compound studied for its biodegradation properties. For instance, a study by Liu et al. (2019) explored the biodegradation of phenanthrene in soils contaminated with heavy metals. Another study by Vacca et al. (2005) focused on the isolation of soil bacteria adapted to degrade humic acid-sorbed phenanthrene. These studies highlight the potential use of phenanthrene derivatives in environmental remediation.
Chemical Synthesis
Phenanthrenyl compounds, closely related to 2-phenanthrenylboronic acid, have been utilized in various chemical syntheses. For example, Ricci and Ruzziconi (2005) reported on the synthesis of fluorinated phenanthrenyl compounds, illustrating the versatility of phenanthrene derivatives in chemical reactions.
Bioavailability Studies
Studies on phenanthrene, closely related to 2-phenanthrenylboronic acid, have been crucial in understanding its bioavailability in different environmental matrices. Research by Laor et al. (1999) and Zhang et al. (2011) focused on the sorption and desorption of phenanthrene, providing insights that could be relevant to the behavior of 2-phenanthrenylboronic acid in similar contexts.
Molecular Imaging and Detection
Phenanthrene derivatives have also been explored in the field of molecular imaging and detection. For example, a study by Almeida et al. (2003) investigated the photocyclization of phenanthrene derivatives, which could have implications for the development of novel imaging agents or sensors.
Safety And Hazards
The safety data sheet for a similar compound, 9-Phenanthrenylboronic acid MIDA ester, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . It is also advised to avoid breathing mist, gas, or vapors .
Future Directions
Phenanthrene-9-boronic acid is used as a reactant in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors . The future directions of 2-PhenanthrenylBoronic acid could be similar, given its structural similarity to Phenanthrene-9-boronic acid.
properties
IUPAC Name |
phenanthren-2-ylboronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIZGXJYCNZVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenanthrenylBoronic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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